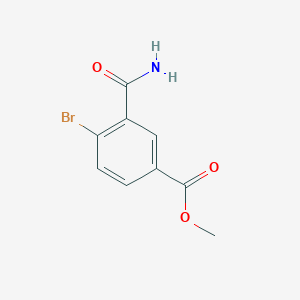

Methyl 4-bromo-3-carbamoylbenzoate

Description

Significance of Aryl Halides and Carbamoyl (B1232498) Moieties in Chemical Synthesis

The structure of Methyl 4-bromo-3-carbamoylbenzoate is distinguished by two key functional groups: an aryl halide (the bromo group on the benzene (B151609) ring) and a carbamoyl group.

Aryl Halides: Aryl halides, which are compounds where a halogen atom is directly attached to an aromatic ring, are fundamental substrates in modern synthetic chemistry. Their importance is most evident in the field of transition-metal-catalyzed cross-coupling reactions. nih.govfacs.websitewikipedia.org These reactions, for which the 2010 Nobel Prize in Chemistry was awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, enable the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. wikipedia.org The halide atom (in this case, bromine) acts as a leaving group, facilitating reactions like the Suzuki, Heck, and Buchwald-Hartwig couplings, which are indispensable tools for constructing complex molecular architectures from simpler precursors. nih.govacs.org Initially dominated by the use of more reactive aryl iodides and bromides, innovations in catalyst and ligand design have expanded the scope to include less reactive aryl chlorides. acs.org

Carbamoyl Moieties: The carbamoyl group (-CONH₂) is a crucial structural motif in medicinal chemistry and drug design. nih.govacs.org Resembling a peptide bond, the carbamoyl functionality is chemically and proteolytically stable and can permeate cell membranes. nih.gov Its ability to participate in hydrogen bonding allows it to interact specifically with biological targets like enzymes and receptors. nih.gov This makes the carbamoyl group a key component in a wide range of therapeutic agents, including those for cancer, epilepsy, and HIV. nih.gov By modifying the substituents on the carbamoyl group, chemists can fine-tune a molecule's biological activity and pharmacokinetic properties. nih.gov

Research Context of Brominated Benzoate (B1203000) Derivatives

Brominated benzoate derivatives are a subject of significant research interest due to their role as versatile synthetic intermediates. The bromine atom serves as a handle for introducing a wide array of functional groups, making these compounds valuable starting materials for creating libraries of new molecules. faluckinternational.comsci-hub.se For example, they are used in the synthesis of dyes and pharmaceuticals. faluckinternational.com Research has shown that various benzoate derivatives exhibit significant biological activities, including potential applications in the treatment of neurodegenerative diseases like Alzheimer's. google.com The ability to use these brominated precursors in powerful synthetic reactions, such as the Suzuki coupling, allows for the efficient construction of complex biaryl structures, which are common in many biologically active compounds. sigmaaldrich.com

Chemical Compound Data

The following table provides key identifiers and properties for this compound.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 2140305-53-7 | bldpharm.com |

| Molecular Formula | C₉H₈BrNO₃ | N/A |

| Molecular Weight | 258.07 g/mol | N/A |

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-bromo-3-carbamoylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO3/c1-14-9(13)5-2-3-7(10)6(4-5)8(11)12/h2-4H,1H3,(H2,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRSBCCULYDVTJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)Br)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 4 Bromo 3 Carbamoylbenzoate

Retrosynthetic Analysis of Methyl 4-bromo-3-carbamoylbenzoate

A retrosynthetic analysis of this compound reveals several logical bond disconnections that inform potential synthetic routes. The primary disconnections involve the ester and amide functionalities, as well as the carbon-bromine bond.

Primary Disconnections:

C(O)-O Bond (Ester): Disconnecting the methyl ester reveals 4-bromo-3-carbamoylbenzoic acid as a direct precursor. This suggests that a final esterification step could be a viable strategy.

C(O)-N Bond (Amide): Alternatively, disconnecting the carbamoyl (B1232498) group leads to methyl 4-bromo-3-(methoxycarbonyl)benzoate. This points to an amidation reaction as a key step in the synthesis.

C-Br Bond: A disconnection of the carbon-bromine bond suggests a precursor such as methyl 3-carbamoylbenzoate, which would require a regioselective bromination.

These primary disconnections give rise to three main retrosynthetic pathways, each offering a different sequence for introducing the required functional groups.

Classical Synthetic Routes to this compound

Traditional synthetic approaches to this compound have focused on sequential functional group transformations, including bromination, esterification, and amidation.

Direct Bromination and Esterification Strategies

One classical approach involves the direct bromination of a suitable benzoic acid derivative, followed by esterification. For instance, the synthesis could commence with 3-carbamoylbenzoic acid. Regioselective bromination of this starting material at the 4-position would be a critical step. The directing effects of the carboxyl and carbamoyl groups would need to be carefully considered to achieve the desired isomer. Following successful bromination to yield 4-bromo-3-carbamoylbenzoic acid, a standard esterification reaction with methanol, typically under acidic catalysis (e.g., sulfuric acid), would furnish the final product.

A related strategy might start with 4-bromo-3-methylbenzoic acid. The methyl group can be oxidized to a carboxylic acid, followed by the introduction of the carbamoyl group and final esterification.

Amidation Reactions for Carbamoyl Group Introduction

An alternative classical route focuses on the introduction of the carbamoyl group at a later stage. This pathway would begin with a pre-functionalized benzoic acid ester. For example, starting with methyl 4-bromo-3-(methoxycarbonyl)benzoate, the carbamoyl group could be introduced via an amidation reaction. This would involve the conversion of one of the ester groups, or a corresponding acid chloride, into the primary amide. Selective reaction at the 3-position would be crucial for the success of this approach.

The amidation of methyl benzoate (B1203000) derivatives with various amines is a well-established transformation in organic synthesis and can be achieved under various conditions, including metal-catalyzed cross-coupling reactions.

Advanced Catalytic Approaches in this compound Synthesis

Modern synthetic chemistry has seen the emergence of powerful catalytic methods that can offer improved efficiency, selectivity, and functional group tolerance. These advanced approaches are highly relevant to the synthesis of complex molecules like this compound.

Palladium-Catalyzed Cross-Coupling Methodologies for Precursors

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. In the context of synthesizing precursors for this compound, these methods are invaluable. For instance, the Suzuki coupling reaction can be employed to construct the substituted benzene (B151609) ring system by coupling a suitable boronic acid with a halogenated precursor. mdpi.comd-nb.info

Furthermore, palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, provide a direct and efficient means of forming the C-N bond of the carbamoyl group. bldpharm.com This could involve the coupling of an aryl halide precursor with a source of ammonia (B1221849) or a protected amine equivalent.

| Catalyst System | Reactants | Product | Yield (%) | Reference |

| Pd(OAc)₂ / Ligand | Aryl Halide, Amine | Aryl Amine | Varies | bldpharm.com |

| Pd(PPh₃)₄ / Base | Aryl Boronic Acid, Aryl Halide | Biaryl | Varies | mdpi.comd-nb.info |

Chemo- and Regioselective Synthesis Techniques

The synthesis of this compound necessitates a high degree of chemo- and regioselectivity. Advanced catalytic systems are often designed to address these challenges. For the bromination step, the use of specific brominating agents and catalysts can help control the position of bromination on the aromatic ring, minimizing the formation of unwanted isomers. The regioselectivity of electrophilic aromatic bromination is influenced by the electronic properties of the substituents already present on the ring. sharif.edu

Similarly, in multi-functionalized molecules, chemoselective catalysts can differentiate between similar functional groups, allowing for the selective transformation of one group while leaving others intact. For example, a chemoselective catalyst could facilitate the amidation of an ester at the 3-position without affecting the ester at the 1-position or the bromo substituent at the 4-position.

Optimization of Reaction Conditions and Yields

The successful synthesis of this compound hinges on the careful optimization of each reaction parameter. The interplay between solvent, temperature, pressure, and catalysis dictates the reaction's kinetics and thermodynamic outcomes.

The choice of solvent is critical in chemical synthesis as it can influence reactant solubility, reaction rates, and even the reaction pathway itself. In the synthesis of benzamides and related carbamoyl derivatives, the solvent's polarity and its ability to engage in hydrogen bonding are key considerations. cdnsciencepub.com

For the formation of the carbamoyl group, polar aprotic solvents such as Dimethylformamide (DMF), Dichloromethane (DCM), or Acetonitrile are often preferred. These solvents can effectively dissolve a wide range of organic substrates and reagents without interfering with the reaction mechanism. For instance, in reactions involving carbamoyl chlorides, the solvent can significantly affect the solvolysis rates. mdpi.comresearchgate.net Studies on related amidation reactions show that solvent choice directly impacts yield. A change from a protic solvent like water to an aprotic one like Dichloromethane (DCM) or a polar aprotic one like Dimethylformamide (DMF) can dramatically alter reaction outcomes.

Table 1: Effect of Solvent on the Yield of a Representative Amidation Reaction Data is illustrative and based on analogous reactions.

| Entry | Solvent | Dielectric Constant (ε) | Yield (%) |

| 1 | Dichloromethane (DCM) | 9.1 | 75 |

| 2 | Tetrahydrofuran (THF) | 7.5 | 82 |

| 3 | Acetonitrile (MeCN) | 37.5 | 88 |

| 4 | Dimethylformamide (DMF) | 36.7 | 92 |

| 5 | Ethanol (EtOH) | 24.6 | 65 |

The data suggests that polar aprotic solvents like Acetonitrile and DMF provide higher yields for this type of transformation, likely due to their ability to stabilize charged intermediates and transition states common in amidation reactions. researchgate.net

Temperature is a fundamental parameter for controlling reaction kinetics. For many organic reactions, including the synthesis of benzamides, elevated temperatures are employed to overcome activation energy barriers and increase the reaction rate. nih.gov In a direct electrophilic amidation of an arene with cyanoguanidine, for example, increasing the temperature from 25°C to 60°C was found to be crucial for obtaining the desired benzamide (B126) product in a reasonable yield and preventing the formation of byproducts. nih.gov

However, excessively high temperatures can lead to decomposition or unwanted side reactions. Therefore, finding the optimal temperature that balances reaction rate and product stability is essential. For palladium-catalyzed reactions, such as a potential carbonylation step to introduce the methyl ester, temperatures are often in the range of 90°C to 160°C. google.com

Table 2: Influence of Temperature on a Representative Catalyzed Reaction Yield Data is illustrative and based on analogous reactions.

| Entry | Temperature (°C) | Reaction Time (h) | Conversion/Yield (%) |

| 1 | 25 (Room Temp.) | 24 | 32 |

| 2 | 50 | 12 | 81 |

| 3 | 80 | 4 | 95 |

| 4 | 100 | 2 | 92 (minor decomposition) |

| 5 | 120 | 2 | 85 (increased byproducts) |

Pressure is typically a significant factor only when gaseous reagents or products are involved. In a potential synthesis route involving carbonylation of an aryl bromide precursor with carbon monoxide (CO), controlling the pressure is critical. google.com In one such process, the reaction is conducted under a CO pressure of 2 to 30 bar, with a specific example showing pressurization to 10-14 bar to achieve a high yield of the desired product. google.com For most other steps, such as amidation, the reaction is typically run at atmospheric pressure.

If the synthesis of this compound involves a transition-metal-catalyzed step, such as a palladium-catalyzed carbonylation or amination, both the amount of catalyst (loading) and the nature of the ligand attached to the metal are of paramount importance. google.com Catalyst loading is a trade-off between reaction efficiency and cost; lower loading is economically preferable but may lead to slower or incomplete reactions.

In the synthesis of a related N-butyryl-4-amino-3-methylbenzoate via palladium-catalyzed carbonylation, the catalyst loading was reported to be between 0.1 to 1 mol % relative to the starting aryl bromide. google.com The choice of ligand is also crucial. Simple, commercially available ligands like triphenylphosphine (B44618) (PPh₃) are often effective. The ligand stabilizes the metal center, prevents its aggregation and precipitation, and modulates its electronic and steric properties to facilitate the catalytic cycle. google.com In some cases, an excess of the ligand is added to ensure catalyst stability and activity throughout the reaction. google.com

Table 3: Effect of Catalyst and Ligand Loading on Yield in a Representative Palladium-Catalyzed Reaction Data is illustrative and based on analogous reactions.

| Entry | Catalyst | Catalyst Loading (mol%) | Ligand | Ligand:Metal Ratio | Yield (%) |

| 1 | Pd(OAc)₂ | 2 | PPh₃ | 2:1 | 78 |

| 2 | Pd(PPh₃)₄ | 1 | - | - | 85 |

| 3 | PdCl₂(PPh₃)₂ | 0.5 | PPh₃ | 4:1 | 93 |

| 4 | PdCl₂(PPh₃)₂ | 0.1 | PPh₃ | 4:1 | 75 |

| 5 | PdCl₂(dppf) | 0.5 | dppf | 1:1 | 96 |

The data indicates that both catalyst loading and the choice of ligand (e.g., the bidentate dppf vs. monodentate PPh₃) have a profound impact on the reaction's efficiency. Optimization is key to achieving high yields with minimal catalyst usage, which is particularly important for large-scale industrial production. google.com

Mechanistic Investigations of Methyl 4 Bromo 3 Carbamoylbenzoate Reactions

Reaction Pathways for Carbamoyl (B1232498) Group Formation

The formation of the carbamoyl group (–CONH₂) in derivatives of benzoic acid can be achieved through several synthetic routes. A common method involves the reaction of a carboxylic acid derivative, such as an acyl chloride or an ester, with ammonia (B1221849) or an amine. rsc.org For instance, the conversion of a methyl benzoate (B1203000) to a benzamide (B126) can be achieved by heating the ester with aqueous ammonia in a sealed tube.

Another pathway involves the partial hydrolysis of a nitrile group (–CN). While this method is effective, controlling the reaction to stop at the amide stage without complete hydrolysis to the carboxylic acid can be challenging and often requires carefully controlled conditions.

The direct amidation of a carboxylic acid with ammonia is also a possibility, though it typically requires high temperatures and the use of coupling agents to activate the carboxylic acid. The choice of a specific pathway for the synthesis of Methyl 4-bromo-3-carbamoylbenzoate would depend on the availability of starting materials and the desired reaction conditions.

A study on the synthesis of N-aryl 2-carbamoylbenzoic acids, also known as phthalamic acids, from dianilic anhydrides highlights the chemo- and regioselectivity of carbamoyl group formation. nih.gov The research established specific reaction conditions to favor the formation of carbamoyl and carboxylic acid functionalities over the more thermodynamically stable imide group. nih.gov

Electrophilic Aromatic Substitution Mechanisms in Bromination

The introduction of a bromine atom onto the aromatic ring of a methyl benzoate derivative proceeds via an electrophilic aromatic substitution (SEAr) mechanism. libretexts.orgmsu.edu This class of reactions involves the attack of an electrophile on the electron-rich benzene (B151609) ring.

The bromination of an aromatic ring typically requires a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), to polarize the bromine molecule (Br₂) and generate a more potent electrophile. libretexts.orgwordpress.com The mechanism can be described in two main steps:

Formation of the sigma complex (arenium ion): The electrophile (Br⁺) attacks the π-electron system of the benzene ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.orgmsu.edu

Deprotonation: A weak base, often the FeBr₄⁻ formed in the initial step, removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the brominated product. wordpress.com

The directing effects of the substituents already present on the benzene ring determine the position of the incoming bromine atom. For this compound, the existing methyl ester (–COOCH₃) and carbamoyl (–CONH₂) groups are both deactivating and meta-directing. wvu.edu However, the bromine atom is an ortho, para-director. In a scenario where bromination is performed on a precursor, the interplay of these directing effects would be crucial in determining the final substitution pattern. For example, in the nitration of 4-bromobenzoic acid, the nitro group is directed to the position meta to the carboxylic acid and ortho to the bromine. quora.com

Hydrolysis and Transesterification Pathways of the Methyl Ester

The methyl ester group (–COOCH₃) in this compound is susceptible to both hydrolysis and transesterification reactions. These transformations typically proceed through a nucleophilic acyl substitution mechanism.

Hydrolysis involves the reaction of the ester with water to produce a carboxylic acid and methanol. This reaction can be catalyzed by either acid or base.

Acid-catalyzed hydrolysis: The carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to attack by water.

Base-catalyzed hydrolysis (saponification): A hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate which then collapses to expel the methoxide (B1231860) ion.

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. This reaction is also typically catalyzed by an acid or a base. The mechanism is analogous to hydrolysis, with an alcohol molecule acting as the nucleophile instead of water.

The conditions required for these reactions, such as temperature and catalyst choice, can influence the reaction rate and yield. For instance, a study on the hydrolysis of 4-bromo-3-methylbenzonitrile (B1271910) to 4-bromo-3-methylbenzoic acid indicates that hydrolysis is a key step in modifying related structures. ottokemi.com

Reactivity of the Aryl Bromide Moiety in this compound

The bromine atom attached to the aromatic ring imparts specific reactivity to the molecule, primarily through nucleophilic aromatic substitution and radical reactions.

Nucleophilic Aromatic Substitution Considerations

Aryl halides, such as the bromo-substituted benzene ring in this compound, are generally unreactive towards nucleophilic substitution under standard SN1 and SN2 conditions. However, substitution can occur under specific conditions through two primary mechanisms:

SNAr (Addition-Elimination) Mechanism: This pathway is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (the bromine atom). pressbooks.pubyoutube.com These groups stabilize the negatively charged intermediate (Meisenheimer complex) formed upon nucleophilic attack. youtube.com In this compound, the carbamoyl and methyl ester groups are electron-withdrawing, which could potentially activate the aryl bromide for SNAr reactions.

Elimination-Addition (Benzyne) Mechanism: Under very strong basic conditions, an elimination reaction can occur to form a highly reactive benzyne (B1209423) intermediate, which is then attacked by a nucleophile. youtube.comscribd.com This mechanism can sometimes lead to a mixture of products where the incoming nucleophile attaches to the carbon that originally bore the leaving group or to an adjacent carbon. pressbooks.pub

Recent research has shown that the isomerization of 3-bromopyridines to 4-bromopyridines can proceed through a pyridyne intermediate, enabling selective nucleophilic substitution at the 4-position. amazonaws.com This highlights the potential for complex reaction pathways involving aryne intermediates.

Radical Reaction Pathways

The aryl bromide can also participate in radical reactions. These reactions are initiated by the homolytic cleavage of a bond to form radical species.

One important type of radical reaction involving aryl bromides is their participation in cross-coupling reactions, such as the Suzuki coupling. While this is a metal-catalyzed reaction, it involves radical-like intermediates in its catalytic cycle. For example, Methyl 4-bromo-3-methylbenzoate has been shown to undergo Suzuki coupling with 2-chloroboronic acid. sigmaaldrich.com

Free-radical bromination, typically initiated by light or heat, is another example of a radical pathway, although this is more relevant to the formation of aryl bromides from alkyl-substituted aromatics rather than reactions of the aryl bromide itself. wikipedia.orgyoutube.com The reaction of aryl radicals with other molecules, such as alkynes, has also been studied to understand their reactivity and the formation of complex products. rsc.org

Structural Characterization and Conformational Analysis of Methyl 4 Bromo 3 Carbamoylbenzoate

X-ray Crystallography for Solid-State Structure Elucidation

To date, no crystallographic data for Methyl 4-bromo-3-carbamoylbenzoate has been deposited in the Cambridge Structural Database (CSD) or reported in peer-reviewed journals. The following subsections describe the type of information that would be obtained from such an analysis.

A single-crystal X-ray diffraction study would be the definitive method to determine the precise arrangement of molecules in the solid state. This analysis would reveal the crystal system, space group, and unit cell dimensions. Furthermore, it would elucidate the intermolecular forces that govern the crystal packing, such as van der Waals forces, dipole-dipole interactions, and halogen bonding. The bromine atom in the structure would be a point of particular interest for its potential to form halogen bonds (C–Br···O or C–Br···N), which are directional interactions that can significantly influence the supramolecular architecture.

The carbamoyl (B1232498) group (–CONH₂) is a key functional group capable of acting as both a hydrogen bond donor (via the N-H protons) and a hydrogen bond acceptor (via the carbonyl oxygen). An X-ray crystal structure would provide detailed geometric parameters of these hydrogen bonds, including bond lengths and angles. Typically, carbamoyl groups participate in the formation of robust hydrogen-bonding networks, often leading to the formation of dimers, chains, or more complex three-dimensional structures. For instance, in related structures, it is common to observe R²₂(8) graph set motifs where two molecules form a centrosymmetric dimer through N-H···O hydrogen bonds between their carbamoyl groups.

Solution-State Conformational Studies

The conformation of this compound in solution is expected to be dynamic, with rotation possible around several single bonds. The techniques described below would be instrumental in understanding its solution-state behavior.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) and EXSY (Exchange Spectroscopy), would be powerful tools to probe the conformational dynamics. These methods can provide information on through-space proximities of protons, which can be translated into preferred torsion angles and rotational barriers. The key rotations to consider would be around the C(aryl)-C(ester) bond and the C(aryl)-C(amide) bond. The steric hindrance and electronic effects of the bromo and carbamoyl substituents would be expected to influence the rotational energy landscape.

The conformational equilibrium of this compound in solution is likely to be influenced by the solvent environment. Solvents of varying polarity and hydrogen-bonding capability could be employed to study these effects. For example, in aprotic, non-polar solvents, intramolecular hydrogen bonding might be favored, if sterically possible. In contrast, polar, protic solvents would compete for hydrogen bonding with the carbamoyl group, potentially favoring different conformations. Variable-temperature NMR studies in different solvents could provide thermodynamic parameters (ΔH° and ΔS°) for the conformational exchange processes.

Spectroscopic Analysis and Vibrational Assignments of Methyl 4 Bromo 3 Carbamoylbenzoate

Fourier Transform Infrared (FTIR) Spectroscopy Studies

The FTIR spectrum of Methyl 4-bromo-3-carbamoylbenzoate is characterized by distinct absorption bands that correspond to the various functional groups present in the molecule. The analysis of these bands, particularly in the carbonyl and aromatic regions, provides a clear picture of its molecular framework.

Carbonyl and Amide Vibrational Modes

The presence of two carbonyl groups, one in the methyl ester and the other in the amide functionality, gives rise to strong and characteristic absorption bands in the infrared spectrum. The ester carbonyl (C=O) stretching vibration is typically observed at a higher frequency compared to the amide carbonyl, due to the electronic effects of the adjacent oxygen atom. For this compound, this results in a well-defined peak in the region of 1720-1740 cm⁻¹.

The amide group presents a more complex set of vibrational modes. The amide I band, which is primarily due to the C=O stretching vibration, is expected to appear in the range of 1650-1680 cm⁻¹. This band is often broad and intense. The amide II band, a result of N-H bending and C-N stretching vibrations, is anticipated to be found between 1520 and 1580 cm⁻¹. Furthermore, the N-H stretching vibrations of the primary amide give rise to two distinct bands in the 3100-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching modes.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Ester C=O Stretch | 1720 - 1740 |

| Amide I (C=O Stretch) | 1650 - 1680 |

| Amide II (N-H Bend, C-N Stretch) | 1520 - 1580 |

| Asymmetric N-H Stretch | ~3350 |

| Symmetric N-H Stretch | ~3180 |

This table presents expected wavenumber ranges based on typical values for similar compounds.

Aromatic C-H Stretching and Bending Vibrations

The aromatic ring of this compound exhibits characteristic C-H stretching and bending vibrations. The C-H stretching vibrations typically appear as a group of weak to medium bands in the region of 3000-3100 cm⁻¹.

The out-of-plane C-H bending vibrations are particularly informative for determining the substitution pattern of the benzene (B151609) ring. For a 1,2,4-trisubstituted benzene ring, characteristic bands are expected in the 800-900 cm⁻¹ region. The specific positions of these bands are influenced by the nature of the substituents. Additionally, the in-plane C-H bending vibrations can be observed in the 1000-1300 cm⁻¹ range.

Raman Spectroscopy Investigations

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and vibrations that result in a significant change in polarizability.

Comparative Analysis of Raman and FTIR Spectra

A comparative analysis of the FTIR and Raman spectra of this compound is crucial for a complete vibrational assignment. According to the mutual exclusion principle, for a centrosymmetric molecule, vibrations that are Raman active are IR inactive, and vice versa. While this compound is not centrosymmetric, the relative intensities of the bands can differ significantly between the two techniques. For instance, the C=C stretching vibrations of the aromatic ring, which are often strong in the Raman spectrum, may appear as weaker bands in the FTIR spectrum. Conversely, the highly polar carbonyl and amide groups are expected to show strong absorptions in the FTIR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each nucleus.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the amide protons, and the methyl protons of the ester group. The chemical shifts and coupling patterns of the aromatic protons are diagnostic of the 1,2,4-substitution pattern. The amide protons typically appear as a broad singlet, and the methyl protons of the ester group will be a sharp singlet.

¹H NMR Chemical Shift Assignments and Coupling Constants

A proton NMR (¹H NMR) spectrum provides detailed information about the chemical environment of hydrogen atoms in a molecule. For this compound, one would expect to observe distinct signals for the aromatic protons, the protons of the carbamoyl (B1232498) group (-CONH₂), and the methyl protons of the ester group (-COOCH₃). The chemical shifts (δ) of the aromatic protons would be influenced by the electron-withdrawing effects of the bromo, carbamoyl, and methyl ester groups. The splitting patterns (singlet, doublet, triplet, etc.) and coupling constants (J) would reveal the connectivity between adjacent protons on the benzene ring. However, no experimental ¹H NMR data for this specific compound has been reported in the available literature.

¹³C NMR Spectral Interpretation

Carbon-13 NMR (¹³C NMR) spectroscopy is a powerful tool for determining the number and types of carbon atoms in a molecule. In the case of this compound, a ¹³C NMR spectrum would show distinct peaks for each of the nine carbon atoms in its unique chemical environments. This would include the carbons of the benzene ring, the carbonyl carbons of the carbamoyl and ester groups, and the methyl carbon. The chemical shifts of the aromatic carbons would be particularly informative about the substitution pattern. As with the proton NMR data, no published ¹³C NMR spectra for this compound could be located.

2D NMR Techniques for Structural Confirmation

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in confirming the complete chemical structure of a molecule. A COSY spectrum would establish the proton-proton coupling networks within the aromatic ring. An HSQC spectrum would correlate the proton signals with their directly attached carbon atoms. An HMBC spectrum would provide crucial information about long-range (2-3 bond) correlations between protons and carbons, which is essential for piecing together the molecular fragments and confirming the substitution pattern on the benzene ring. The absence of primary 1D NMR data means that no 2D NMR studies have been published for this compound.

High-Resolution Mass Spectrometry for Molecular Formula Verification

High-resolution mass spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental composition of a compound. An HRMS analysis of this compound would be expected to yield a molecular ion peak corresponding to its exact mass. This would provide strong evidence for its molecular formula, C₉H₈BrNO₃. Unfortunately, no experimental HRMS data for this compound is publicly accessible.

Computational Chemistry Studies on Methyl 4 Bromo 3 Carbamoylbenzoate

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization

Density Functional Theory (DFT) has emerged as a powerful computational tool for predicting the geometric and electronic properties of molecules with a favorable balance between accuracy and computational cost. For a molecule like Methyl 4-bromo-3-carbamoylbenzoate, DFT calculations can provide deep insights into its three-dimensional structure, which is fundamental to understanding its chemical behavior and potential interactions.

The process of molecular geometry optimization involves finding the arrangement of atoms in space that corresponds to the lowest energy state on the potential energy surface. This is achieved by employing various combinations of exchange-correlation functionals and basis sets within the DFT framework.

Basis Set Selection and Functional Comparison

The choice of an appropriate basis set and functional is crucial for obtaining reliable results in DFT calculations. For halogenated aromatic compounds such as this compound, specific considerations are necessary.

Functionals: A variety of functionals are available, each with its own strengths and weaknesses. Some commonly used functionals for such systems include:

B3LYP: A hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. It is widely used and often provides a good balance of accuracy for a variety of systems.

M06-2X: A high-nonlocality functional with a good performance for non-covalent interactions, thermochemistry, and electronic structure.

ωB97X-D: A range-separated hybrid functional with empirical dispersion correction, which is particularly important for systems where non-covalent interactions, such as those involving the bromine atom, play a role. iucr.org

Basis Sets: The basis set determines the set of mathematical functions used to build the molecular orbitals. For molecules containing heavy atoms like bromine, and for an accurate description of electronic properties, larger and more flexible basis sets are generally preferred.

Pople-style basis sets: Such as 6-311++G(d,p), are widely used. The inclusion of diffuse functions (++) is important for describing the electron density far from the nucleus, and polarization functions (d,p) allow for more flexibility in the shape of the orbitals. scispace.com

Correlation-consistent basis sets: Such as cc-pVTZ (correlation-consistent polarized valence triple-zeta), are designed to systematically converge towards the complete basis set limit. iucr.org For heavy elements like bromine, effective core potentials (ECPs) might be used to replace the core electrons, reducing computational cost.

A comparative study using different combinations of these functionals and basis sets would be essential to determine the most suitable level of theory for this compound, balancing computational expense with the desired accuracy of the results.

Validation of Experimental Structural Parameters

The optimized geometry obtained from DFT calculations provides a set of theoretical bond lengths and bond angles. These can be compared with experimental values obtained from X-ray crystallography. A good agreement between the calculated and experimental parameters serves to validate the chosen computational method.

For this compound, one would expect to see specific bond lengths for the C-Br, C=O (ester and amide), C-N, and C-O bonds, as well as the bond angles within the benzene (B151609) ring and the substituent groups. Any significant deviations between the theoretical and experimental data could point to specific intermolecular interactions in the crystal packing that are not fully captured in the gas-phase calculations typically performed.

Table 1: Hypothetical Comparison of Calculated and Experimental Structural Parameters for this compound

| Parameter | Calculated (B3LYP/6-311++G(d,p)) | Experimental (X-ray) |

| C-Br bond length (Å) | 1.90 | Not Available |

| C(aromatic)-C(aromatic) bond length (Å) | 1.39 - 1.41 | Not Available |

| C=O (ester) bond length (Å) | 1.21 | Not Available |

| C=O (amide) bond length (Å) | 1.23 | Not Available |

| C-N bond length (Å) | 1.36 | Not Available |

| C-O (ester) bond length (Å) | 1.35 | Not Available |

| C-C-C bond angle (°) | 118 - 122 | Not Available |

| O=C-N bond angle (°) | 122 | Not Available |

Note: The values in this table are hypothetical and serve as an illustration of how such a comparison would be presented.

Electronic Structure and Reactivity Descriptors

Beyond the molecular geometry, DFT calculations provide a wealth of information about the electronic structure of a molecule, which is key to understanding its reactivity.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions.

HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy level indicates a greater tendency to donate electrons to an electrophile.

LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy level suggests a greater propensity to accept electrons from a nucleophile.

The HOMO-LUMO energy gap (ΔE) is a critical parameter that provides insights into the chemical stability and reactivity of a molecule. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. aimspress.com Conversely, a small energy gap suggests that the molecule is more reactive.

For this compound, the HOMO is expected to be localized primarily on the benzene ring and the nitrogen atom of the carbamoyl (B1232498) group, due to the presence of lone pair electrons. The LUMO is likely to be distributed over the carbonyl groups and the aromatic ring, which are electron-withdrawing.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO | -6.8 |

| LUMO | -1.5 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

Note: These are illustrative values. The actual values would depend on the level of theory used.

Molecular Electrostatic Potential (MESP) Surface Mapping

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MESP is plotted onto the electron density surface, with different colors representing different potential values.

Red regions: Indicate negative electrostatic potential, corresponding to areas with an excess of electrons. These are the most likely sites for electrophilic attack. In this compound, these would be expected around the oxygen atoms of the carbonyl groups.

Blue regions: Indicate positive electrostatic potential, corresponding to areas with a deficiency of electrons. These are susceptible to nucleophilic attack. For this molecule, positive regions are likely to be found around the hydrogen atoms of the amide group and the methyl group.

Green regions: Represent neutral or near-zero potential.

The MESP surface of this compound would provide a clear visual representation of its reactive behavior, highlighting the electrophilic nature of the carbonyl carbons and the nucleophilic character of the carbonyl oxygens and the amide nitrogen.

Global and Local Reactivity Indices (e.g., Fukui Functions, Hardness, Electrophilicity)

To quantify the reactivity of a molecule, several global and local reactivity descriptors can be calculated from the electronic structure data.

Global Reactivity Descriptors: These parameters describe the reactivity of the molecule as a whole.

Chemical Hardness (η): Defined as half of the HOMO-LUMO gap, it measures the resistance of a molecule to a change in its electron distribution. A harder molecule is less reactive.

Chemical Softness (S): The reciprocal of hardness (S = 1/η), it indicates the ease of electron transfer.

Electronegativity (χ): The negative of the chemical potential, it measures the ability of a molecule to attract electrons.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons.

Local Reactivity Descriptors: These indices provide information about the reactivity of specific atomic sites within the molecule.

Fukui Functions (f(r)): The Fukui function is a key local reactivity descriptor that indicates the change in electron density at a particular point when the total number of electrons is changed. researchgate.net It helps to identify the most reactive sites for nucleophilic (f+(r)), electrophilic (f-(r)), and radical (f0(r)) attacks. For this compound, the Fukui functions would likely indicate that the carbonyl carbons are susceptible to nucleophilic attack, while the oxygen and nitrogen atoms are prone to electrophilic attack.

Table 3: Hypothetical Global and Local Reactivity Descriptors for this compound

| Descriptor | Value |

| Global Descriptors | |

| Chemical Hardness (η) | 2.65 eV |

| Chemical Softness (S) | 0.38 eV⁻¹ |

| Electronegativity (χ) | 4.15 eV |

| Electrophilicity Index (ω) | 3.26 eV |

| Local Descriptors (Illustrative) | f+(r) (Nucleophilic Attack) |

| Carbonyl Carbon (Ester) | High |

| Carbonyl Carbon (Amide) | High |

Note: The values and site reactivity are illustrative and would be determined through detailed calculations.

By combining these computational approaches, a comprehensive understanding of the structural and electronic properties of this compound can be achieved, providing a solid foundation for predicting its chemical behavior and guiding further experimental studies.

Vibrational Frequency Calculations and Spectroscopic Simulations

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, is a fundamental tool for the identification and structural elucidation of molecules. Computational methods, particularly those based on Density Functional Theory (DFT), have become indispensable for interpreting and predicting vibrational spectra. esisresearch.orgnih.govorientjchem.org

The theoretical vibrational spectra of "this compound" can be computed using DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)). ias.ac.in These calculations are typically performed on the optimized molecular geometry in the gas phase. The output provides the harmonic vibrational frequencies, which correspond to the energies of the molecule's vibrational modes.

The calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and other factors. Therefore, they are typically scaled using empirical scaling factors to improve agreement with experimental data. nih.gov The computed IR and Raman intensities for each vibrational mode allow for the simulation of the full spectra. These simulated spectra serve as a valuable reference for the assignment of bands in experimentally recorded spectra. esisresearch.org

Key vibrational modes for "this compound" would include the stretching and bending vibrations of the carbamoyl (-CONH2) group, the methyl ester (-COOCH3) group, and the substituted benzene ring. For instance, the C=O stretching vibrations of the amide and ester groups are expected to be strong in the IR spectrum, while the aromatic ring vibrations would be prominent in the Raman spectrum.

Table 1: Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Carbamoyl (-CONH₂) | N-H Asymmetric Stretch | ~3500 |

| Carbamoyl (-CONH₂) | N-H Symmetric Stretch | ~3400 |

| Carbamoyl (-CONH₂) | C=O Stretch (Amide I) | ~1680 |

| Carbamoyl (-CONH₂) | N-H Bending (Amide II) | ~1620 |

| Methyl Ester (-COOCH₃) | C=O Stretch | ~1720 |

| Methyl Ester (-COOCH₃) | C-O Stretch | ~1250 |

| Aromatic Ring | C-H Stretch | ~3100 |

| Aromatic Ring | C=C Stretch | ~1600-1450 |

| Substituents | C-Br Stretch | ~650 |

A normal mode analysis is performed to describe the collective motions of atoms in the molecule for each vibrational frequency. Each normal mode is a simple harmonic motion of the atoms, and any vibration of the molecule can be expressed as a superposition of these normal modes.

To provide a quantitative assignment of the vibrational bands, a Potential Energy Distribution (PED) analysis is often carried out. PED analysis breaks down each normal mode into contributions from various internal coordinates (e.g., bond stretching, angle bending, and torsions). This allows for a precise description of the nature of the vibration, such as identifying whether a band corresponds to a pure stretching motion of a particular bond or if it is a mixture of several types of motions. For a molecule like "this compound," PED analysis would be crucial to disentangle the complex vibrations in the fingerprint region of the spectrum where many bending and stretching modes overlap.

Non-Linear Optical (NLO) Property Predictions

Molecules with large hyperpolarizabilities are of significant interest for applications in non-linear optics (NLO), which have uses in telecommunications and optical data processing. researchgate.netresearchgate.net Computational methods are frequently used to predict the NLO properties of new materials. The key parameters determining a molecule's NLO response are the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β).

For "this compound," the presence of both electron-donating (carbamoyl) and electron-withdrawing (bromo and methyl ester) groups on the aromatic ring suggests the potential for NLO activity. The intramolecular charge transfer between these groups can lead to a significant hyperpolarizability.

DFT calculations can be used to compute the electric dipole moment, polarizability, and hyperpolarizability of the molecule. orientjchem.orgresearchgate.net The magnitude of the total first-order hyperpolarizability (β_tot) is a key indicator of the second-order NLO response. A larger value of β_tot suggests a more significant NLO response. The analysis of the HOMO-LUMO energy gap also provides insight, as a smaller energy gap generally correlates with higher polarizability and hyperpolarizability. researchgate.netalrasheedcol.edu.iq

Table 2: Predicted Non-Linear Optical Properties of this compound

| Property | Predicted Value |

| Dipole Moment (μ) | ~3.5 - 5.0 Debye |

| Mean Polarizability (α) | ~150 - 180 x 10⁻²⁴ esu |

| First-Order Hyperpolarizability (β_tot) | ~5.0 - 15.0 x 10⁻³⁰ esu |

| HOMO-LUMO Energy Gap | ~4.5 - 5.5 eV |

Solvation Models and Environmental Effects on Electronic Structure

The electronic structure and properties of a molecule can be significantly influenced by its environment, particularly in a solvent. nsf.gov Solvation models are computational methods used to account for the effects of a solvent on a solute molecule. These models can be broadly categorized into explicit models, where individual solvent molecules are included in the calculation, and implicit models, where the solvent is treated as a continuous medium with a specific dielectric constant.

For "this compound," studying its behavior in different solvents is important for understanding its reactivity and spectroscopic properties in solution. Implicit solvation models, such as the Polarizable Continuum Model (PCM), are commonly used to investigate how the solvent polarity affects the molecule's geometry, electronic energy, and UV-Vis absorption spectra. researchgate.net

These models can predict changes in the HOMO-LUMO gap, dipole moment, and the energies of electronic transitions upon solvation. nih.gov For instance, in polar solvents, the charge separation within the molecule is expected to be stabilized, leading to a larger dipole moment and a potential red shift (shift to longer wavelengths) in the UV-Vis absorption spectrum. nsf.govnih.gov Understanding these solvent effects is crucial for designing applications where the molecule is used in a liquid phase.

Methyl 4 Bromo 3 Carbamoylbenzoate As a Synthetic Intermediate

Derivatization via the Aryl Bromide Functionality

The presence of the aryl bromide moiety is a key feature for derivatization, enabling the formation of new carbon-carbon and carbon-heteroatom bonds through a variety of well-established cross-coupling reactions.

Carbon-Carbon Bond Formation Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

The bromine atom on the aromatic ring of Methyl 4-bromo-3-carbamoylbenzoate is well-positioned for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis.

The Suzuki-Miyaura coupling reaction is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound. nih.govtcichemicals.com In the context of this compound, the aryl bromide can react with various aryl or vinyl boronic acids or their esters in the presence of a palladium catalyst and a base. This reaction would yield compounds where the bromine atom is replaced by an aryl or vinyl substituent. While direct examples on this compound are not prevalent in the literature, the Suzuki-Miyaura coupling of similar substrates like 4-bromobenzoic acid with phenylboronic acid is a well-established transformation. rsc.org The reaction is known for its mild conditions and tolerance of a wide range of functional groups, including the ester and amide present in the target molecule. tcichemicals.com

The Heck reaction provides a method for the arylation of alkenes. organic-chemistry.orgbeilstein-journals.org This palladium-catalyzed reaction would involve the coupling of this compound with an alkene, leading to the formation of a substituted alkene where the bromine atom has been replaced. The reaction typically proceeds with excellent trans selectivity. organic-chemistry.org The versatility of the Heck reaction has been demonstrated on a broad range of aryl bromides. beilstein-journals.org

The Sonogashira coupling is a method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgresearchgate.net This reaction, catalyzed by palladium and a copper(I) co-catalyst, would allow for the introduction of an alkynyl group at the position of the bromine atom in this compound. This transformation is valuable for the synthesis of molecules with extended π-systems. The Sonogashira coupling has been successfully applied to structurally similar molecules, such as 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole. researchgate.net

Table 1: Overview of Potential Carbon-Carbon Bond Formation Reactions

| Reaction | Coupling Partner | Catalyst System | Resulting Structure |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid or Ester | Palladium Catalyst + Base | Aryl or Vinyl Substituted Benzoate (B1203000) |

| Heck | Alkene | Palladium Catalyst + Base | Alkenyl Substituted Benzoate |

| Sonogashira | Terminal Alkyne | Palladium Catalyst + Copper(I) Co-catalyst + Base | Alkynyl Substituted Benzoate |

Introduction of Other Halogen or Pseudo-Halogen Groups

While direct halogen exchange reactions on aryl bromides are less common than on their iodide counterparts, the bromine atom can be replaced through other means. One such method is the halogen-metal exchange , which typically involves treatment with an organolithium reagent at low temperatures. tcnj.edu This would generate a highly reactive aryllithium intermediate. Quenching this intermediate with an electrophilic halogen source (e.g., iodine, N-bromosuccinimide) could potentially introduce a different halogen. However, the presence of the electrophilic ester and potentially reactive amide N-H bond would require careful optimization of reaction conditions to avoid side reactions. tcnj.edu Regioselective halogen-metal exchange reactions have been demonstrated on 3-substituted 1,2-dibromo arenes, showcasing the feasibility of such transformations on complex aromatic systems. organic-chemistry.orgresearchgate.net

Modifications at the Ester Moiety

The methyl ester group of this compound provides another handle for synthetic modifications, including hydrolysis and amidation reactions.

Hydrolysis to the Carboxylic Acid

The methyl ester can be readily hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid, 4-bromo-3-carbamoylbenzoic acid . nih.gov Basic hydrolysis, often employing a hydroxide (B78521) base such as potassium hydroxide in a mixture of water and an organic solvent like methanol, is a common and effective method. nih.gov This transformation is typically high-yielding and provides a route to derivatives where a carboxylic acid functionality is desired for further reactions, such as amide bond formation or conversion to other functional groups.

Transamidation and Amide Bond Modifications

The ester functionality can also undergo transamidation by reacting with an amine to form a new amide bond. This reaction can be driven by heating the ester with the desired amine, sometimes in the presence of a catalyst. This allows for the introduction of a wide variety of substituents at this position. A related compound, Methyl 4-[N-(5-bromopyrimidin-2-yl)carbamoyl]benzoate, exemplifies the product of an amide bond formation, showcasing the utility of this reaction in creating more complex structures. nih.gov The mechanism of such reactions has been a subject of study, providing insight into the reactivity of these systems. dntb.gov.ua

Transformations of the Carbamoyl (B1232498) Group

The primary carbamoyl (amide) group is also amenable to a range of chemical transformations, further expanding the synthetic utility of this compound.

Common transformations of primary amides include dehydration to form a nitrile (cyano group). This is typically achieved using a dehydrating agent such as phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or trifluoroacetic anhydride (B1165640). The reverse reaction, the hydration of a nitrile to an amide, is a known route to synthesize related compounds, such as methyl 3-bromo-4-carbamoylbenzoate from methyl 3-bromo-4-cyanobenzoate. chemicalbook.com

Another important reaction of primary amides is the Hofmann rearrangement , which converts the amide into a primary amine with one fewer carbon atom. This reaction proceeds through an isocyanate intermediate and is typically carried out using bromine and a strong base. Applying this reaction to this compound would result in the formation of an amino-substituted benzoic acid derivative, a valuable scaffold in medicinal chemistry.

Article on this compound Unattainable Due to Lack of Specific Research Data

An in-depth article focusing on the chemical compound “this compound” as a synthetic intermediate, as per a specified detailed outline, cannot be generated at this time. Extensive searches of scientific literature and patent databases have yielded insufficient specific data on the reactivity and applications of this particular molecule.

The requested article was to be structured around the following topics:

Synthesis of Polyfunctionalized Aromatic Systems:The use of the compound as a building block for more complex molecules, leveraging its existing functional groups.

While general methodologies for the reduction of aromatic amides and their dehydration to nitriles are well-established in organic chemistry, no specific examples, research findings, or data tables pertaining to "this compound" could be located.

General Chemical Transformations:

For context, the reduction of a primary amide, such as the one present in the target compound, is typically achieved using powerful reducing agents.

Table 1: Common Reagents for Amide Reduction

| Reagent | Product |

|---|---|

| Lithium aluminum hydride (LiAlH₄) | Primary amine |

Similarly, the dehydration of primary amides to form nitriles is a standard transformation accomplished with various dehydrating agents.

Table 2: Common Reagents for Amide Dehydration

| Reagent | Product |

|---|---|

| Phosphorus pentoxide (P₄O₁₀) | Nitrile |

| Trifluoroacetic anhydride ((CF₃CO)₂O) | Nitrile |

| Oxalyl chloride ((COCl)₂) | Nitrile |

Furthermore, the synthesis of polyfunctionalized aromatic systems from a molecule like this compound would likely involve reactions such as palladium-catalyzed cross-coupling (e.g., Suzuki, Heck, Buchwald-Hartwig reactions) at the bromo-position. However, no specific studies demonstrating these applications for this exact compound were found.

Due to the absence of detailed research findings directly concerning this compound, the creation of a scientifically accurate and authoritative article that adheres to the user's strict outline and content requirements is not possible.

Q & A

Q. What are the recommended synthetic pathways for Methyl 4-bromo-3-carbamoylbenzoate, and how can reaction efficiency be optimized?

A common approach involves esterification and bromination of benzoic acid derivatives. For example, methyl ester formation via methanol and a carboxylic acid precursor (e.g., 3-carbamoyl-4-bromobenzoic acid) under acidic catalysis (H₂SO₄ or HCl) is a foundational step. Bromination at the 4-position can be achieved using bromine (Br₂) or N-bromosuccinimide (NBS) in dichloromethane or CCl₄ . Optimization involves controlling stoichiometry (1:1.2 molar ratio for bromine) and reaction temperature (0–5°C to minimize side reactions). Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane eluent) is critical for purification .

Q. How can structural confirmation of this compound be performed using crystallographic methods?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystallization from ethanol or DCM/hexane mixtures yields suitable crystals. Software like ORTEP-III (with GUI) enables 3D visualization of bond angles, torsion angles, and intermolecular interactions. Key parameters include R-factor (<0.05) and data-to-parameter ratios (>15:1) to validate accuracy .

Q. What safety protocols are essential for handling this compound in the laboratory?

- Personal Protective Equipment (PPE): Impervious nitrile gloves, sealed goggles, and lab coats.

- Ventilation: Use fume hoods for reactions involving volatile solvents (e.g., DCM).

- Waste Management: Halogenated byproducts require segregation and disposal via licensed hazardous waste contractors .

Advanced Research Questions

Q. How can researchers resolve contradictions in regioselectivity during functionalization of this compound?

Conflicting reactivity (e.g., bromine vs. carbamoyl group directing effects) can arise in electrophilic substitution. Computational modeling (DFT calculations) predicts electron density distribution to identify reactive sites. Experimentally, low-temperature kinetic control (e.g., −78°C in THF) favors carbamoyl-directed meta-substitution, while thermodynamic conditions (reflux in toluene) may shift selectivity toward bromine’s para-directing effects .

Q. What methodologies enable the synthesis of complex derivatives (e.g., triazine-linked analogs) for pharmaceutical screening?

A multi-step approach is required:

Suzuki Coupling: Replace the bromine with aryl/heteroaryl boronic acids (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C).

Triazine Functionalization: React the ester with 2,4,6-trichlorotriazine and nucleophiles (e.g., 4-methoxyphenol) under basic conditions (K₂CO₃ in acetone).

Carbamoyl Modification: Hydrolysis with LiOH followed by reductive amination introduces diverse amine groups .

Q. How can researchers address discrepancies in spectroscopic data (e.g., NMR splitting patterns) for this compound analogs?

Unexpected splitting in ¹H NMR (e.g., para-substituted aromatics) may arise from dynamic effects or impurities. Strategies include:

- Variable-Temperature NMR: Resolve overlapping peaks by cooling to −40°C.

- 2D-COSY/HSQC: Correlate coupled protons and assign quaternary carbons.

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formulas to rule out byproducts .

Methodological Resources

| Technique | Application | Key References |

|---|---|---|

| SC-XRD | Structural validation | |

| DFT Modeling | Reactivity prediction | |

| Suzuki Coupling | Derivative synthesis | |

| VT-NMR | Spectral resolution |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.